4-Methyl-3-nitrobenzene-1,2-diol
Description
4-Methyl-3-nitrobenzene-1,2-diol is an aromatic diol derivative featuring a catechol core (benzene-1,2-diol) with a methyl group at position 4 and a nitro group at position 3. The nitro group is a strong electron-withdrawing substituent, which enhances the acidity of the hydroxyl groups and influences reactivity in synthetic and biological contexts.
Properties
CAS No. |
92538-95-9 |
|---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
4-methyl-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H7NO4/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,9-10H,1H3 |
InChI Key |
JNHOFPQUTOBFOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)[N+](=O)[O-] |
Other CAS No. |
92538-95-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzene-1,2-diols
Key structural analogs include derivatives with alkyl, nitro, or functionalized substituents on the benzene-1,2-diol core.
Table 1: Structural Analogs of 4-Methyl-3-nitrobenzene-1,2-diol
Key Observations:
- 4-Methylbenzene-1,2-diol: Lacks the nitro group but shares the methyl substituent.
- HPIMBD/TIMBD: These imino-methyl derivatives demonstrate enhanced anticancer activity compared to resveratrol, highlighting the impact of functional group modifications on biological potency .
- Epinephrine : Features an ethylamine side chain, enabling neurotransmitter activity. Its low solubility (180 mg/L at 20°C) contrasts with simpler diols, emphasizing the role of substituents on physicochemical behavior .
Functional Group Comparison
Nitro vs. Methyl/Alkyl Groups
- This could improve reactivity in metal-catalyzed reactions, as seen in compounds with directing groups like N,O-bidentate ligands .
- Methyl Group (Position 4) : Electron-donating properties may stabilize the aromatic ring but reduce hydroxyl acidity compared to nitro-substituted analogs. In 4-methylbenzene-1,2-diol, this group is associated with fermentation-derived antioxidant activity .
Imino vs. Nitro Substituents
Imino groups in HPIMBD and TIMBD enable π-π stacking and hydrogen bonding with estrogen receptor alpha, critical for their anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
